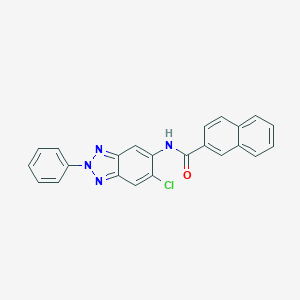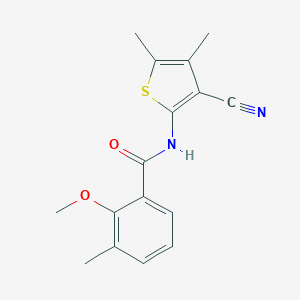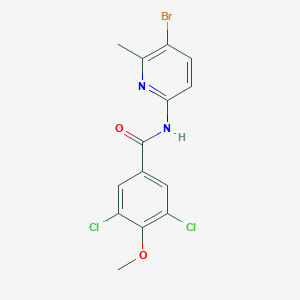![molecular formula C24H33N3O4 B244297 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244297.png)
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as TEB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
科学的研究の応用
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In drug development, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
作用機序
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide acts as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide increases the levels of dopamine in the brain, which can improve cognitive function and reduce the risk of neurodegenerative diseases. 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide also has antioxidant properties and can protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects, including increased levels of dopamine in the brain, improved cognitive function, and reduced inflammation. 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis. In cancer research, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to selectively inhibit MAO-B. However, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide research, including the development of new 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide derivatives with improved pharmacological properties, the investigation of 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide's potential applications in other fields such as psychiatry and addiction research, and the development of new drug delivery systems for 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential side effects.
合成法
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methylpiperazine and 2-bromo-N-(2-chloroethyl)benzamide. The resulting product is then treated with ethanol to yield 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
特性
分子式 |
C24H33N3O4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H33N3O4/c1-5-29-21-16-18(17-22(30-6-2)23(21)31-7-3)24(28)25-19-10-8-9-11-20(19)27-14-12-26(4)13-15-27/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,25,28) |
InChIキー |
JKCYTUYSNBOOIE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B244215.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244217.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide](/img/structure/B244218.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244221.png)
![2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244223.png)


![3-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244230.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)

![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)